molecular formula C9H10O4 B1422693 4-(Hydroxymethyl)-3-methoxybenzoic acid CAS No. 955117-56-3

4-(Hydroxymethyl)-3-methoxybenzoic acid

Cat. No.: B1422693
CAS No.: 955117-56-3
M. Wt: 182.17 g/mol
InChI Key: BVTRLERJUCFVNY-UHFFFAOYSA-N
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Description

“4-(Hydroxymethyl)-3-methoxybenzoic acid” is a chemical compound. It is a derivative of benzoic acid, which has a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-methoxymethylbenzoic acid involves the iodosulfonylation-dehydroiodination of styrene . Another method involves the Suzuki-Miyaura coupling, a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and the general structures of benzoic acid derivatives . It consists of a benzene ring with a carboxylic acid group (-COOH), a hydroxymethyl group (-CH2OH), and a methoxy group (-OCH3) attached to it.


Chemical Reactions Analysis

The electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid has been studied. The reaction was catalyzed by gold nanoparticles and resulted in the formation of 4-carboxybenzaldehyde and terephthalic acid .

Scientific Research Applications

Encapsulation in Food Flavoring

4-(Hydroxymethyl)-3-methoxybenzoic acid, also known as vanillic acid, has been used in the food industry as a flavoring agent. Its encapsulation into layered double hydroxide (LDH) nanoparticles for controlled release in food applications has been researched. This encapsulation improves the stability and controlled release of the flavor, enhancing the flavor profile of food products (Hong, Oh, & Choy, 2008).

Synthesis of Chemical Compounds

Research has been conducted on the synthesis of various chemical compounds from this compound. This includes the synthesis of 4-Hydroxyisophthalic Acid, which is used in the production of different chemical products, indicating its importance in chemical synthesis and industrial applications (He Deyun, 2011).

Analytical Applications in Winemaking

Vanillic acid is significant in winemaking, and its spectral fingerprints have been studied for potential analytical applications. The vibrational and surface-enhanced Raman spectra of vanillic acid have been researched, indicating its potential use in the detection and analysis of compounds in wine (Clavijo, Menendez, & Aroca, 2008).

Antibacterial Activity

Vanillic acid has been used in the synthesis of various pharmaceutical ingredients due to its potential antibacterial activity. Novel ester/hybrid derivatives of vanillic acid have been synthesized and tested for their antibacterial properties, highlighting its application in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Enzymatic Interactions

Studies have been conducted on the interactions of vanillic acid with various enzymes. For instance, research on a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida revealed its ability to act on vanillic acid. This research provides insights into the enzymatic pathways and interactions of vanillic acid in biological systems (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Safety and Hazards

The safety data sheet indicates that “4-(Hydroxymethyl)-3-methoxybenzoic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Future research could explore the use of water as an oxidant for the oxidation of primary alcohols to carboxylic acid salts, liberating H2 gas . Additionally, the plasmon-enhanced electrochemical oxidation of 4-(Hydroxymethyl)-3-methoxybenzoic acid could be further investigated .

Properties

IUPAC Name

4-(hydroxymethyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTRLERJUCFVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

methyl 4-(bromomethyl)-3-(methyloxy)benzoate (300 mg, 1.15 mmol) was suspended in water (3 ml) and concentrated aqueous hydrochloric acid (380 μl) was added. The reaction mixture was refluxed for 16 h, then cooled to room temperature and partitioned with ethyl acetate (10 ml). The organic phase was separated, washed with brine, dried over sodium sulfate and concentrated. The residue was purified by flash chromatography on silica gel (dichloromethane:methanol 95:5) to provide 4-(hydroxymethyl)-3-(methyloxy)benzoic acid (74 mg, 35% yield). MS (EI) for C9H10O4: 181(M−H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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